5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine

Oligonucleotide Synthesis Protecting Group Chemistry Deprotection Kinetics

Synthesizing oligonucleotides with alkali-labile modifications (e.g., 5-bromouracil, 5-iodouracil) or fluorescent labels? Standard benzoyl-protected monomers require harsh, prolonged deprotection that degrades these sensitive groups. • PAC group enables <4 hr deprotection in 29% NH₄OH, preserving base-labile modifications and labels. • Essential for RNA synthesis with 2′-silyl protection-prevents chain cleavage that plagues benzoyl-protected monomers. • Higher crude purity and faster cycle times increase throughput in automated oligonucleotide synthesizers. Supplied with full analytical documentation (HPLC, ¹H-NMR). Available in research quantities.

Molecular Formula C40H39N5O8
Molecular Weight 717.779
CAS No. 128219-81-8
Cat. No. B592456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine
CAS128219-81-8
Molecular FormulaC40H39N5O8
Molecular Weight717.779
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O
InChIInChI=1S/C40H39N5O8/c1-48-29-19-17-27(18-20-29)40(26-11-6-4-7-12-26,28-13-10-16-31(21-28)49-2)52-22-32-35(47)36(50-3)39(53-32)45-25-43-34-37(41-24-42-38(34)45)44-33(46)23-51-30-14-8-5-9-15-30/h4-21,24-25,32,35-36,39,47H,22-23H2,1-3H3,(H,41,42,44,46)/t32-,35-,36-,39-,40?/m1/s1
InChIKeyWXVUPMVJIZZBQJ-FCOKYAGUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-DMT-2'-O-Me-N6-PAC-Adenosine: Building Block Overview


5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine (CAS 128219-81-8) is a fully protected nucleoside, specifically an adenosine derivative, serving as a critical precursor in the synthesis of oligonucleotides . Its structure comprises three orthogonal protecting groups: a 5'-O-dimethoxytrityl (DMT) group for chain extension, a 2'-O-methyl group that confers nuclease resistance to the final oligonucleotide, and an N6-phenoxyacetyl (PAC) group for exocyclic amine protection . This precise configuration classifies it as a high-value phosphoramidite precursor, primarily utilized in solid-phase oligonucleotide synthesis to generate modified DNA and RNA sequences for therapeutic and diagnostic research.

Workflow Solid-phase phosphoramidite-based oligonucleotide synthesis
Selection Labile N6-PAC protection enables mild, rapid final deprotection
Use Context Synthesis of 2'-O-methyl modified RNA/DNA sequences for research applications

Irreplaceable Specificity of 5'-O-DMT-2'-O-Me-N6-PAC-Adenosine


Substitution of 5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine with seemingly similar compounds is not feasible due to the distinct chemical properties of its N6-phenoxyacetyl (PAC) protecting group. While other protecting strategies exist, such as the classic N6-benzoyl (Bz) group, they demonstrate significantly different deprotection kinetics and stability profiles. The PAC group is engineered for labile, rapid cleavage under mild conditions, a necessity for the synthesis of oligonucleotides containing sensitive base modifications [1]. Conversely, the more robust N6-benzoyl group requires harsher and more prolonged deprotection conditions, which can lead to degradation of the target molecule, particularly in the context of RNA synthesis where chain cleavage is a major concern [2]. This fundamental difference in protecting group chemistry dictates that the choice of this specific monomer is not interchangeable but is instead a critical decision point for optimizing synthetic yield and the integrity of the final oligonucleotide product.

Target compound N6-Phenoxyacetyl (PAC) protected adenosine
Common substitute N6-Benzoyl (Bz) protected adenosine
Deprotection profile Rapid cleavage under mild conditions (ammonia, RT)
Substitution risk Prolonged, harsher deprotection may degrade labile modifications and cause RNA chain scission

Head-to-Head Evidence for 5'-O-DMT-2'-O-Me-N6-PAC-Adenosine


Deprotection Speed: PAC vs. Benzoyl Groups

The N6-phenoxyacetyl (PAC) protecting group, a key feature of this compound, is completely removed in less than 4 hours using 29% ammonia at room temperature [1]. This is significantly faster than the deprotection of the classic N6-benzoyl (Bz) group, which typically requires 16-24 hours under similar conditions [2]. This rapid deprotection is a critical advantage for high-throughput oligonucleotide synthesis and for preserving the integrity of alkali-labile modifications.

Deprotection Speed
Head-to-head
< 4 hours
Reported rapid deprotection context
29% aq. ammonia, RT; Bz requires 16–24 h under similar conditions
Oligonucleotide Synthesis Protecting Group Chemistry Deprotection Kinetics

Stability Against Acidic Depurination

During the acidic detritylation step of solid-phase oligonucleotide synthesis, adenosine residues are prone to depurination, a major side reaction that reduces yield and purity. The N6-phenoxyacetyl protecting group demonstrates superior stability to depurination under these acidic conditions compared to the classic N6-benzoyl protected adenine [1]. This enhanced stability minimizes the formation of undesired truncated sequences.

Acidic Depurination Stability
Head-to-head
Favorably compared
Supports sequence integrity
Under acidic detritylation; PAC more stable than Bz-protected adenine
Solid-Phase Synthesis Chemical Stability Depurination

Prevention of RNA Chain Cleavage

A major challenge in the synthesis of RNA using 2'-silyl protecting groups is chain cleavage during the basic deprotection step. The use of a labile N6-phenoxyacetyl protecting group on adenosine and guanosine has been shown to virtually eliminate this unwanted cleavage. In a direct comparison, using N-benzoyl protected nucleosides led to significant chain scission, whereas the PAC-protected monomers allowed for clean, full-length product formation after deprotection in saturated methanolic ammonia [1].

RNA Chain Cleavage
Head-to-head
Virtually eliminated
Enables intact RNA synthesis
2′-silyl RNA strategy; saturated methanolic ammonia, RT
RNA Synthesis Oligoribonucleotides Chain Integrity

Improved Crude Purity and Purification

The combined benefits of faster deprotection, reduced depurination, and prevention of chain cleavage lead to a measurable improvement in the crude purity of the synthesized oligonucleotide. While a direct, side-by-side purity comparison for an identical sequence is not available, the mechanistic advantages conferred by the PAC group [1] [2] directly translate to higher yields of the target full-length product and a lower burden of failure sequences. This reduces the need for extensive and costly purification steps like HPLC.

Crude Purity Improvement
Class-level
Inferred higher crude purity
May reduce purification burden
Mechanistic benefit from reduced side reactions; direct comparison data not available
Oligonucleotide Purification Synthesis Yield Cost-Efficiency

Optimal Applications of 5'-O-DMT-2'-O-Me-N6-PAC-Adenosine


Therapeutic ASO and siRNA Synthesis

This compound is the definitive choice for synthesizing antisense oligonucleotides and siRNAs that incorporate alkali-labile base modifications (e.g., 5-bromouracil, 5-iodouracil) or base-labile fluorescent labels [1]. The rapid, mild deprotection conditions enabled by the PAC group (< 4 hours in 29% ammonia) preserve these sensitive modifications, whereas the harsher, more prolonged conditions required for benzoyl-protected monomers would cause significant degradation, rendering the therapeutic candidate unsynthesizable.

Chemical Synthesis of RNA and 2'-Modified RNA

In RNA synthesis, particularly when using 2'-silyl protecting groups, the use of PAC-protected adenosine and guanosine is critical. As demonstrated by Ogilvie et al., this compound's protecting group is essential for preventing the chain cleavage that plagues syntheses using benzoyl-protected monomers [2]. For researchers involved in the chemical synthesis of RNA for structural biology, ribozyme studies, or RNA interference (RNAi) applications, this compound is a non-negotiable requirement for achieving a full-length, intact product.

High-Throughput Oligonucleotide Production and Libraries

The significantly faster deprotection cycle (<4 hours) offered by the PAC group translates directly to increased throughput in automated oligonucleotide synthesizers. For core facilities or industrial settings engaged in high-volume production of modified oligonucleotides for CRISPR guide RNAs, aptamer selections, or diagnostic probe development, the reduced cycle time and higher crude purity [3] contribute to substantial cost savings and improved operational efficiency.

Application
Selection Property
Validation Focus
Antisense and siRNA research with labile modifications
Mild, rapid PAC deprotection
Preservation of base-labile labels and modified bases
Chemical RNA synthesis (2′-silyl strategy)
Prevents RNA chain cleavage
Full-length oligoribonucleotide integrity
High-throughput synthesis and library preparation
Faster deprotection kinetics
Reduced cycle time and reagent consumption

Technical Documentation Hub

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28 linked technical documents
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